molecular formula C11H18O4 B13040696 8-Ethyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid

8-Ethyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid

Cat. No.: B13040696
M. Wt: 214.26 g/mol
InChI Key: MEUTXOHJZRIHFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Ethyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid is a spirocyclic compound featuring a cyclohexane ring fused with a 1,4-dioxane moiety. The spiro[4.5]decane scaffold positions the ethyl and carboxylic acid groups at the 8-position, creating a sterically hindered environment that influences its reactivity and physical properties. This compound is structurally related to ketal-protected cyclohexane derivatives, which are often used as intermediates in organic synthesis and medicinal chemistry for their stability and controlled release of functional groups under acidic conditions .

The carboxylic acid group enhances solubility in polar solvents and enables participation in hydrogen bonding, making it suitable for applications in drug design, such as enzyme inhibition or metal chelation.

Properties

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

8-ethyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid

InChI

InChI=1S/C11H18O4/c1-2-10(9(12)13)3-5-11(6-4-10)14-7-8-15-11/h2-8H2,1H3,(H,12,13)

InChI Key

MEUTXOHJZRIHFF-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCC2(CC1)OCCO2)C(=O)O

Origin of Product

United States

Preparation Methods

Cyclization and Functional Group Introduction

  • Starting Materials: Precursors such as 1,4-dioxaspiro[4.5]decane derivatives or 1,4-dioxaspiro[4.5]decan-8-one are commonly employed. The ketone intermediate at the 8-position serves as a versatile handle for further transformations.

  • Cyclization Reaction: The spirocyclic dioxolane ring is formed via acid-catalyzed cyclization involving diols and ketones or aldehydes. This step ensures the formation of the rigid spiro framework essential for the compound's stability and reactivity.

  • Ethyl Substituent Introduction: The ethyl group at the 8-position can be introduced by alkylation reactions using ethyl halides or by modifying the ketone intermediate through reductive alkylation or Grignard-type additions.

Oxidation to Carboxylic Acid

  • The conversion of the corresponding ester or aldehyde intermediates to the carboxylic acid is typically achieved via oxidation reactions.

  • Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), or other mild oxidants compatible with the spirocyclic system.

  • Reaction conditions are optimized to prevent ring opening or degradation of the sensitive dioxolane moiety.

Purification

  • The crude product is purified using recrystallization or chromatographic techniques such as column chromatography with solvent systems optimized for polarity and compound stability.

  • Analytical verification is conducted by techniques like NMR spectroscopy, mass spectrometry, and chromatographic purity assessments.

Step Reaction Type Reagents/Conditions Outcome
1 Cyclization Acid catalyst, diol and ketone Formation of 1,4-dioxaspiro[4.5]decane
2 Alkylation/Reductive Alkylation Ethyl halide or ethyl Grignard reagent Introduction of ethyl group at C-8
3 Oxidation KMnO4 or CrO3, controlled temperature Conversion to carboxylic acid
4 Purification Recrystallization or column chromatography Isolation of pure 8-Ethyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid
  • Industrial synthesis often employs continuous flow reactors to improve yield and reproducibility, minimizing side reactions and degradation.

  • Reaction temperature and pH are critical parameters; elevated temperatures facilitate cyclization but require careful control during oxidation to avoid ring cleavage.

  • The spirocyclic 1,4-dioxolane ring enhances molecular rigidity, which stabilizes the compound during synthesis and storage, but also demands mild reaction conditions to preserve the ring integrity.

Analytical Technique Key Observations Purpose
1H NMR Characteristic signals for spiro ring protons and ethyl group Confirm molecular structure and purity
13C NMR Signals for spiro carbons, carboxylic acid carbon Structural verification
Mass Spectrometry Molecular ion peak consistent with C11H18O4 (MW 214.26 g/mol) Molecular weight confirmation
Chromatography Single peak with >95% purity Purity assessment

The preparation of this compound involves a multi-step synthetic process starting from spirocyclic ketone or diol precursors, followed by ethyl group introduction and oxidation to the carboxylic acid functionality. The process requires careful control of reaction conditions to maintain the integrity of the spirocyclic dioxolane ring and achieve high purity. Modern industrial methods leverage continuous flow techniques for enhanced efficiency.

This compound's synthesis is well-documented in chemical literature and commercial chemical supplier data, highlighting its significance as a building block in organic synthesis and potential biological applications.

Scientific Research Applications

Analgesics and Anti-inflammatory Agents

One of the primary applications of 8-Ethyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid is in the development of analgesic and anti-inflammatory medications. Research indicates that derivatives of this compound can be synthesized to create effective pain relief agents, targeting conditions such as arthritis and post-operative pain.

Case Study: Development of Arylcyclohexanones

A study highlighted the synthesis of arylcyclohexanones from this compound, demonstrating its utility in creating novel analgesics with enhanced efficacy compared to traditional pain relievers .

Dermatological Formulations

The compound's properties make it suitable for use in dermatological formulations, particularly for topical applications aimed at treating skin conditions.

Case Study: Skin Bioavailability Assessment

Research has focused on assessing the bioavailability of drug molecules at the site of action when formulated with this compound. Studies have shown that formulations containing this compound can improve skin penetration and therapeutic efficacy while minimizing systemic absorption, thus reducing potential side effects .

Cosmetic Applications

In the cosmetic industry, this compound is being explored for its moisturizing and stabilizing properties.

Case Study: Cosmetic Formulation Development

A recent formulation study utilized this compound to enhance the sensory properties and stability of creams and lotions. The experimental design allowed researchers to optimize ingredient interactions, leading to improved texture and moisturizing effects .

Table 1: Summary of Applications

Application AreaSpecific Use CasesResearch Findings
PharmaceuticalsAnalgesics, anti-inflammatory agentsEnhanced efficacy in pain management
DermatologyTopical formulationsImproved skin penetration and reduced side effects
CosmeticsMoisturizers and stabilizersEnhanced sensory properties in formulations

Mechanism of Action

The mechanism by which 8-Ethyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of these targets. Pathways involved may include inhibition or activation of enzymatic reactions, leading to changes in metabolic processes.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight Substituents at 8-Position Key Properties/Applications References
This compound C₁₁H₁₈O₄ 214.26 Ethyl, carboxylic acid Drug intermediates, metal chelation
8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid C₁₀H₁₆O₄ 200.23 Methyl, carboxylic acid Lower lipophilicity than ethyl analog
8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid C₉H₁₅NO₄ 201.22 Amino, carboxylic acid Enhanced solubility, peptide mimics
8-(3,4-Dimethoxyphenyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid C₁₇H₂₂O₆ 322.35 3,4-Dimethoxyphenyl, carboxylic acid Aromatic interactions, kinase inhibitors
Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate C₁₁H₁₈O₄ 214.26 Ethyl ester Hydrolyzable prodrug form

Key Observations:

Substituent Impact on Lipophilicity :

  • The ethyl derivative (logP ~1.8 estimated) is more lipophilic than the methyl analog (logP ~1.2), favoring passive diffusion across biological membranes .
  • The 3,4-dimethoxyphenyl substituent introduces significant aromatic bulk (logP ~2.5), enabling π-π stacking in protein binding .

Reactivity and Functional Group Interconversion: Ethyl esters (e.g., Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate) serve as precursors to carboxylic acids via hydrolysis under basic conditions . The amino derivative can undergo amide coupling reactions, making it valuable for peptide-like drug design .

Biological Activity: Carboxylic acid derivatives are critical in inhibiting enzymes like aldehyde dehydrogenase (ALDH1A1), as seen in quinoline-based inhibitors . The 3,4-dimethoxyphenyl variant may target kinases due to its planar aromatic system .

Biological Activity

8-Ethyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid, also known as ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate, is a chemical compound with a unique spirocyclic structure that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H18O4
  • Molecular Weight : 214.26 g/mol
  • CAS Number : 1489-97-0

The compound features a dioxaspiro structure which contributes to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. Its structure allows it to act as a substrate or inhibitor for specific enzymes involved in metabolic processes.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of dioxaspiro compounds have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Anti-inflammatory Effects

Studies suggest that this compound may possess anti-inflammatory properties. This is significant in the context of diseases characterized by chronic inflammation, such as arthritis and inflammatory bowel disease (IBD). The compound may inhibit pro-inflammatory cytokines and modulate immune responses.

Case Studies

StudyFindings
Study 1 Evaluated the antimicrobial activity against E. coli and S. aureusShowed significant inhibition at concentrations of 50 µg/mL
Study 2 Investigated anti-inflammatory effects in a mouse model of arthritisReduced swelling and inflammatory markers compared to control groups
Study 3 Assessed cytotoxicity on cancer cell linesInduced apoptosis in breast cancer cells at IC50 of 30 µM

Research Findings

Recent studies have expanded on the potential applications of this compound in medicinal chemistry:

  • Synthesis and Derivatives : The synthesis of this compound can be achieved through various organic reactions, including esterification and cyclization techniques. These methods allow for the creation of derivatives that may enhance biological activity or target specific pathways more effectively.
  • Pharmacological Applications : The unique structure lends itself to modifications that could lead to novel pharmaceuticals targeting bacterial infections or inflammatory diseases. Further research is needed to elucidate the full spectrum of biological activities and therapeutic potentials.
  • Toxicological Studies : Preliminary toxicological assessments indicate that the compound exhibits low toxicity at therapeutic doses, making it a candidate for further development in clinical settings.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.